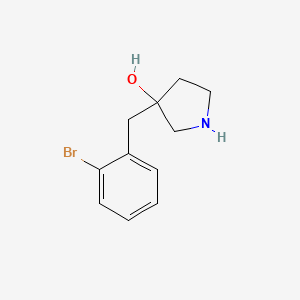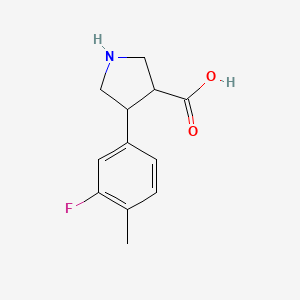
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3-fluoro-4-methylphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro-methylphenyl group and the carboxylic acid functionality. One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The fluoro-methylphenyl group can be reduced under specific conditions to modify its electronic properties.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution of the fluoro group can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals due to its unique structural properties.
作用機序
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro-methylphenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can contribute to the overall three-dimensional structure and stability of the compound. The carboxylic acid group may also play a role in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-(4-Fluoro-3-methylphenyl)butanoic acid: Similar structure but with a butanoic acid group instead of a pyrrolidine ring.
3-(4-Fluoro-3-methylphenyl)pyrrolidine hydrochloride: Similar structure but with a hydrochloride salt form.
4-(4-Fluoro-3-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with a dione functionality.
Uniqueness
4-(3-Fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring, fluoro-methylphenyl group, and carboxylic acid functionality. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-7-2-3-8(4-11(7)13)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) |
InChIキー |
GHXGDCIKHDJKHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2CNCC2C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


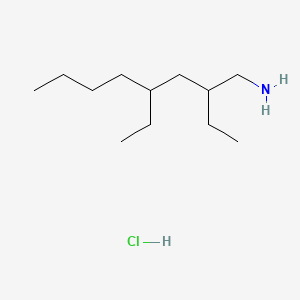
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
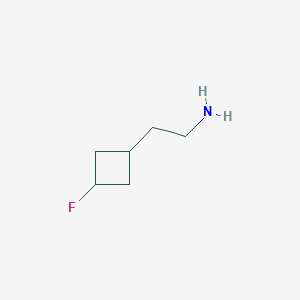
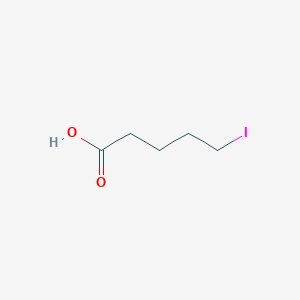
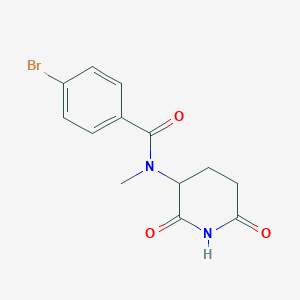
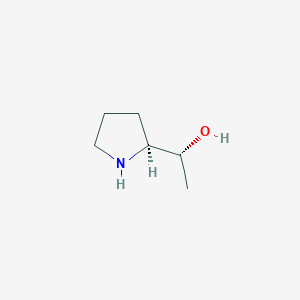
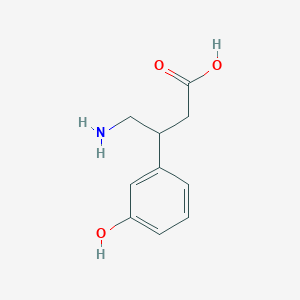


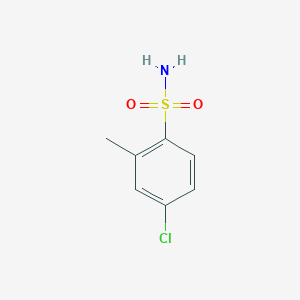


![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
